2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-24-17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-25(22,23)16-8-3-2-7-14(16)18/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDHGCEUKYMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 2-Fluoro-N-[3-(6-Methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- 2-Fluorobenzenesulfonyl chloride : Serves as the sulfonating agent.
- 3-(6-Methoxypyridazin-3-yl)aniline : The amine precursor for sulfonamide formation.
Coupling these fragments via sulfonylation forms the target compound. Challenges include regioselective installation of the pyridazine ring and avoiding over-sulfonylation.
Synthesis of 3-(6-Methoxypyridazin-3-yl)aniline
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-aminophenylboronic acid and 3-chloro-6-methoxypyridazine achieves the pyridazine-substituted aniline. Optimized conditions (Table 1) use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a 1,4-dioxane/H₂O solvent system at 90°C for 12 hours, yielding 82% product.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 82 |
| Pd(OAc)₂ | Cs₂CO₃ | Toluene/EtOH | 100 | 68 |
| NiCl₂(dppf) | Na₂CO₃ | DMF | 80 | 45 |
Nucleophilic Aromatic Substitution
Alternative routes involve reacting 3-nitroaniline with 6-methoxypyridazine-3-thiol under basic conditions, followed by nitro reduction. However, this method suffers from lower yields (≤50%) due to competing side reactions.
Sulfonylation of 3-(6-Methoxypyridazin-3-yl)aniline
Reaction of 3-(6-methoxypyridazin-3-yl)aniline with 2-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base affords the target sulfonamide. Key parameters include:
- Molar ratio : 1:1.2 (amine:sulfonyl chloride) to minimize di-sulfonation.
- Temperature : 0°C to room temperature, preventing exothermic decomposition.
- Workup : Precipitation in ice-water followed by recrystallization from ethanol yields 78% pure product.
Equation 1: Sulfonylation Reaction
$$
\text{3-(6-Methoxypyridazin-3-yl)aniline} + \text{2-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{pyridine, DCM}} \text{Target Compound}
$$
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki + Sulfonylation | 78 | 99 | High |
| Nucleophilic Substitution + Sulfonylation | 50 | 85 | Moderate |
The Suzuki route is superior in yield and purity, though it requires stringent anhydrous conditions.
Challenges and Optimization Opportunities
- Pyridazine Stability : The electron-deficient pyridazine ring necessitates inert atmospheres during coupling to prevent decomposition.
- Sulfonyl Chloride Reactivity : Slow addition of sulfonyl chloride at 0°C mitigates exothermic side reactions.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively removes unreacted sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Core Scaffolds and Substituents
- Target Compound :
- Sulfonamide linkage : Connects a 2-fluorobenzenesulfonyl group to a 3-(6-methoxypyridazin-3-yl)phenyl amine.
- Key substituents :
- Fluorine at position 2 of the benzene ring.
6-Methoxy group on the pyridazine ring.
-
- Structure : 4-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide.
- Differences :
- Fluorine at position 4 of the benzene ring.
- Additional trifluoromethyl group at position 3.
- Quinazolinone Derivatives (): Core: 3-Phenyl-2-phenylethenylquinazolin-4-one with a para-sulfonamide. Activity: Exhibited 47.1% COX-2 inhibition at 20 μM. Comparison: The quinazolinone core provides a rigid planar structure distinct from the pyridazine-containing target compound, suggesting divergent biological targets .
Heterocyclic Variations
- Pyrazolo[3,4-d]pyrimidin Derivatives (): Feature pyrazolo-pyrimidine cores with fluorinated chromenone groups. Key difference: The chromenone system introduces additional oxygen atoms, influencing solubility and binding to kinases or receptors .
- Thieno[2,3-d]pyrimidin Derivatives (): Contain sulfur atoms in the heterocyclic core, altering electronic properties compared to pyridazine. Note: The dimethylaminomethyl group in these compounds may enhance cellular permeability .
Pharmacokinetic and Physicochemical Properties
- Solubility : The 6-methoxy group on pyridazine (target compound) may improve solubility via hydrogen bonding, contrasting with the trifluoromethyl group in G619-0457, which reduces it .
- Metabolic Stability: Fluorine atoms generally retard oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
2-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorine atom at the 2-position of the benzene ring.
- Methoxypyridazine moiety , which may enhance its interaction with biological targets.
- Sulfonamide functional group , known for its diverse biological applications.
The specific arrangement of these groups contributes to its potential effectiveness as a therapeutic agent.
Antiproliferative Effects
Recent studies have investigated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 5.0 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 4.5 | Inhibition of proliferation via caspase activation |
| A549 (Lung Cancer) | 6.0 | Disruption of microtubule dynamics |
These results indicate that this compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as an anticancer agent.
The compound's mechanism of action appears to involve:
- Inhibition of carbonic anhydrase (CA) : Studies have shown that sulfonamides can act as inhibitors of various isoforms of carbonic anhydrase, which is implicated in tumor growth and metastasis. The specific interaction with CA IX, a tumor-associated isoform, has been particularly noted.
- Induction of apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Evaluation in Animal Models
In a recent animal study, this compound was administered to mice bearing xenografts of human tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Study 2: In Vitro Analysis
An in vitro analysis using flow cytometry demonstrated that treatment with this compound resulted in increased sub-G1 population in treated cells, indicating apoptosis. This aligns with the observed IC50 values and supports its potential use in cancer therapy.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Step 1 : Suzuki-Miyaura coupling to attach the pyridazine ring to the phenyl group .
- Step 2 : Sulfonamide formation via reaction of a sulfonyl chloride with an aniline derivative .
- Critical Parameters :
- Temperature: 80–120°C for coupling reactions.
- Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar aprotic conditions.
- Catalysts: Pd(PPh₃)₄ for cross-coupling .
Q. Which analytical techniques validate its purity and structure?
- NMR Spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and fluorine coupling .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 410.4 .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up synthesis?
- Temperature Control : Lowering Pd catalyst loading (0.5–1 mol%) reduces costs while maintaining yield (>80%) .
- Solvent Optimization : Switching from DMF to cyclopentyl methyl ether (CPME) improves safety and reduces byproducts .
- Flow Chemistry : Continuous flow reactors enhance reproducibility during sulfonamide formation .
Q. What computational methods predict its binding affinity to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Studies : Methoxy and fluorine groups correlate with improved IC₅₀ values in enzyme inhibition assays .
Q. How can structural modifications enhance pharmacokinetic properties?
- Strategies :
- Lipophilicity Adjustment : Replace methoxy with trifluoromethoxy to improve blood-brain barrier penetration .
- Metabolic Stability : Introduce deuterium at labile C-H bonds to slow oxidative metabolism .
- Derivative Activity Table :
| Modification | Bioactivity Change |
|---|---|
| Fluorine → Chlorine | Increased COX-2 inhibition (IC₅₀ ↓20%) |
| Methoxy → Ethoxy | Improved solubility (LogP ↓0.5) |
Q. How to resolve contradictions in reported biological activity data?
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Counter-Screening : Test against off-target kinases to rule out false positives .
- Meta-Analysis : Pool data from independent studies to identify consensus IC₅₀ ranges .
Data Contradiction Analysis
- Issue : Discrepancies in anticancer activity (e.g., IC₅₀ = 1.2 μM in vs. 5.8 μM in ).
- Root Cause : Differences in assay conditions (e.g., serum concentration, incubation time).
- Resolution : Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (apoptosis vs. proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
